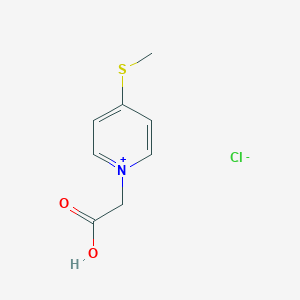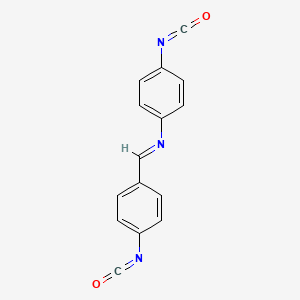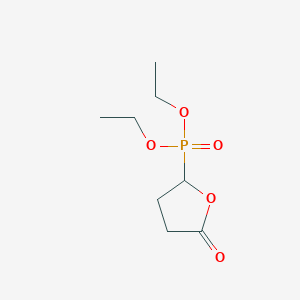
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally characterized by a pyridine ring with a positively charged nitrogen atom. This particular compound has a carboxymethyl group and a methylsulfanyl group attached to the pyridine ring, making it unique in its structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride typically involves the reaction of 4-(methylsulfanyl)pyridine with chloroacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxymethyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Corresponding substituted pyridinium salts.
Applications De Recherche Scientifique
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride involves its interaction with cellular components. The positively charged pyridinium ion can interact with negatively charged cell membranes, leading to membrane disruption and cell lysis. Additionally, the compound can interfere with enzymatic pathways by binding to active sites and inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Carboxymethyl)pyridinium chloride
- 4-(Methylsulfanyl)pyridine
- 1-(Hydroxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride
Uniqueness
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride is unique due to the presence of both carboxymethyl and methylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
189037-70-5 |
|---|---|
Formule moléculaire |
C8H10ClNO2S |
Poids moléculaire |
219.69 g/mol |
Nom IUPAC |
2-(4-methylsulfanylpyridin-1-ium-1-yl)acetic acid;chloride |
InChI |
InChI=1S/C8H9NO2S.ClH/c1-12-7-2-4-9(5-3-7)6-8(10)11;/h2-5H,6H2,1H3;1H |
Clé InChI |
JBWKHBSBJBYSRI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=[N+](C=C1)CC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)




![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)

![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)


![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)

